molecular formula C9H11ClN4O B1197417 Methyl 4-azidophenylacetimidate CAS No. 73710-32-4

Methyl 4-azidophenylacetimidate

Cat. No.: B1197417
CAS No.: 73710-32-4
M. Wt: 226.66 g/mol
InChI Key: VDYQCGZDQGNKFI-UHFFFAOYSA-N
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Description

Methyl 4-azidophenylacetimidate is a specialized organic compound characterized by its unique functional groups: an azide (-N₃) moiety and an acetimidate (-O-C(=NH)-O-) group. Structurally, it combines the reactivity of aromatic azides with the nucleophilic susceptibility of imidates, making it valuable in click chemistry, bioconjugation, and synthetic organic chemistry. Unlike conventional esters (R-O-CO-O-R), the imidate group introduces a reactive NH unit, enabling distinct transformations such as amidine formation under acidic or nucleophilic conditions. The azide group further enhances its utility in strain-promoted or copper-catalyzed alkyne-azide cycloadditions (CuAAC), a cornerstone of bioorthogonal chemistry.

Properties

CAS No.

73710-32-4

Molecular Formula

C9H11ClN4O

Molecular Weight

226.66 g/mol

IUPAC Name

methyl 2-(4-azidophenyl)ethanimidate;hydrochloride

InChI

InChI=1S/C9H10N4O.ClH/c1-14-9(10)6-7-2-4-8(5-3-7)12-13-11;/h2-5,10H,6H2,1H3;1H

InChI Key

VDYQCGZDQGNKFI-UHFFFAOYSA-N

SMILES

COC(=N)CC1=CC=C(C=C1)N=[N+]=[N-].Cl

Canonical SMILES

COC(=N)CC1=CC=C(C=C1)N=[N+]=[N-].Cl

Synonyms

APAI
methyl 4-azidophenylacetimidate
methyl p-azidophenyl acetimidate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Methyl 4-azidophenylacetimidate shares structural motifs with several classes of compounds:

  • Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester, Methyl Salicylate) : These feature a methyl ester (-COOCH₃) group, which is hydrolytically stable under neutral conditions but cleaved under acidic/basic conditions to carboxylic acids. In contrast, the imidate group (-O-C(=NH)-O-) in this compound is more reactive toward nucleophiles, enabling rapid amidine formation .
  • Azide-Containing Compounds (e.g., 4-Azidobenzoic Acid Methyl Esters) : While these share the azide group, the absence of the imidate functionality limits their utility in reactions requiring NH-group participation.
  • Imidate Derivatives (e.g., Phenylacetimidate Methyl Esters) : These lack the azide group, precluding their use in click chemistry applications .

Physicochemical Properties

Key differences in physical properties are inferred from analogous compounds:

Property This compound* Methyl Salicylate Sandaracopimaric Acid Methyl Ester
Molecular Weight (g/mol) ~222 (estimated) 152.15 ~330 (estimated)
Boiling Point (°C) N/A (decomposes) 222 >300 (decomposes)
Solubility Polar aprotic solvents Ethanol, ether Chloroform, DCM
Stability Sensitive to light/moisture Stable Thermally stable

*Estimated based on structural analogs.

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